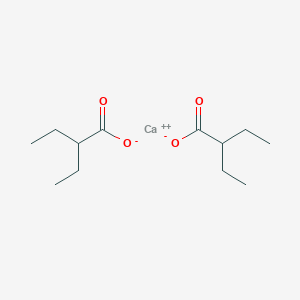
Calcium 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 2-ethylbutanoate, also known as calcium 2-ethylhexanoate, is a chemical compound that belongs to the group of carboxylates. It is widely used in the field of scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of Calcium 2-ethylbutanoate 2-ethylbutanoate is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can coordinate with the carbonyl group of the substrate and facilitate the formation of an intermediate. This intermediate can then undergo further reactions to form the desired product.
Biochemische Und Physiologische Effekte
Calcium 2-ethylbutanoate is not known to have any significant biochemical or physiological effects. It is considered to be relatively safe and non-toxic, although it should be handled with care due to its irritant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Calcium 2-ethylbutanoate has several advantages for lab experiments. It is a relatively inexpensive and readily available catalyst that can be used in a variety of reactions. It is also stable and easy to handle, making it a popular choice for many researchers. However, Calcium 2-ethylbutanoate 2-ethylbutanoate has some limitations. It may not be suitable for reactions that require high selectivity or yield, and it may not be compatible with certain substrates or solvents.
Zukünftige Richtungen
There are several future directions for the use of Calcium 2-ethylbutanoate 2-ethylbutanoate in scientific research. One area of interest is the development of new synthetic methods that use Calcium 2-ethylbutanoate 2-ethylbutanoate as a catalyst. Another area of interest is the use of Calcium 2-ethylbutanoate 2-ethylbutanoate in the production of bio-based chemicals, which are becoming increasingly important due to their sustainability and environmental benefits. Additionally, further studies are needed to fully understand the mechanism of action of Calcium 2-ethylbutanoate 2-ethylbutanoate and to explore its potential applications in other fields, such as medicine and materials science.
Conclusion
In conclusion, Calcium 2-ethylbutanoate 2-ethylbutanoate is a versatile and useful chemical compound that has many applications in scientific research. Its unique properties and relative safety make it a popular choice for many researchers. While there are still some limitations and unanswered questions regarding its use, there is no doubt that Calcium 2-ethylbutanoate 2-ethylbutanoate will continue to play an important role in the field of chemistry and beyond.
Synthesemethoden
Calcium 2-ethylbutanoate is synthesized by reacting 2-ethylbutanoic acid with Calcium 2-ethylbutanoate hydroxide. The reaction yields a white, crystalline solid that is soluble in water and organic solvents. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Calcium 2-ethylbutanoate has been extensively used in scientific research as a catalyst for various chemical reactions. It is particularly useful in the synthesis of esters, which are important intermediates in the production of many chemicals, including pharmaceuticals, fragrances, and flavors. Calcium 2-ethylbutanoate is also used as a stabilizer in the production of PVC and other polymers.
Eigenschaften
CAS-Nummer |
136-91-4 |
|---|---|
Produktname |
Calcium 2-ethylbutanoate |
Molekularformel |
C12H22CaO4 |
Molekulargewicht |
270.38 g/mol |
IUPAC-Name |
calcium;2-ethylbutanoate |
InChI |
InChI=1S/2C6H12O2.Ca/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
SXDNHUFAYSNOHZ-UHFFFAOYSA-L |
SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] |
Andere CAS-Nummern |
136-91-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



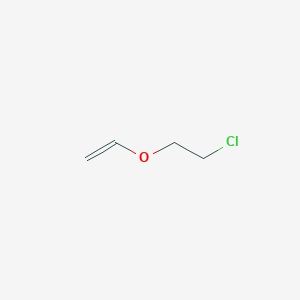








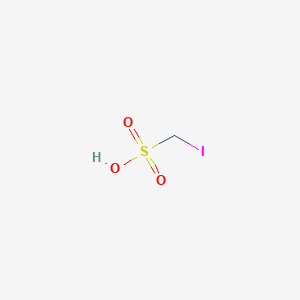
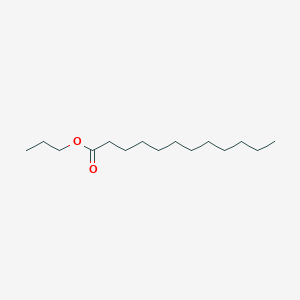

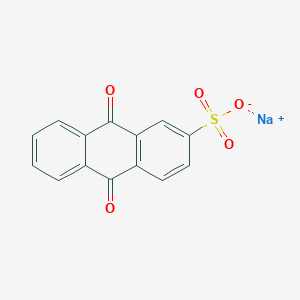
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)